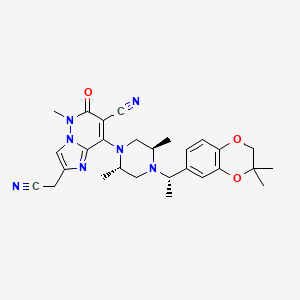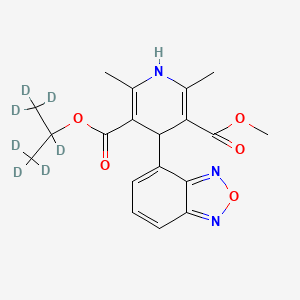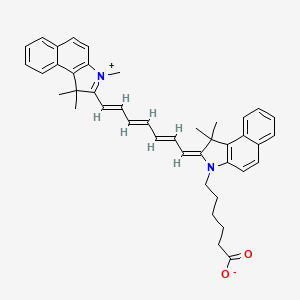![molecular formula C60H72ClN4O4P B12386906 3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride is a complex organic compound with a unique structure that includes multiple functional groups such as indolium, phosphanyl, and nitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride involves multiple steps, including the formation of the indolium core, the attachment of the phosphanyl group, and the introduction of the nitrile group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, resulting in new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may produce reduced derivatives with different functional groups.
Applications De Recherche Scientifique
3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including interactions with proteins and enzymes, which may lead to the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanolamine: A related compound with similar functional groups, used in various chemical and biological applications.
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Another compound with structural similarities, used in proteomics research.
Uniqueness
3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its complex structure allows for a wide range of chemical modifications, making it a valuable tool for researchers in various fields.
Propriétés
Formule moléculaire |
C60H72ClN4O4P |
|---|---|
Poids moléculaire |
979.7 g/mol |
Nom IUPAC |
3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride |
InChI |
InChI=1S/C60H72N4O4P.ClH/c1-46(2)64(47(3)4)69(67-44-23-40-61)68-45-25-42-63-55-33-22-20-31-53(55)59(7,8)57(63)35-18-12-17-34-56-58(5,6)52-30-19-21-32-54(52)62(56)41-24-43-66-60(48-26-13-10-14-27-48,49-28-15-11-16-29-49)50-36-38-51(65-9)39-37-50;/h10-22,26-39,46-47H,23-25,41-45H2,1-9H3;1H/q+1;/p-1 |
Clé InChI |
GWCNEDQILVVBDJ-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


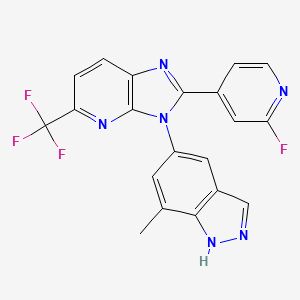

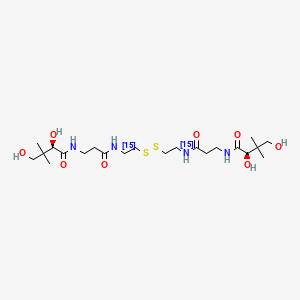

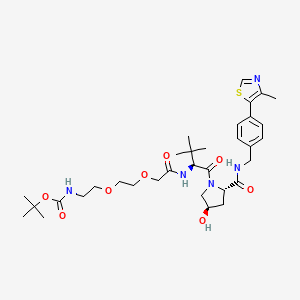

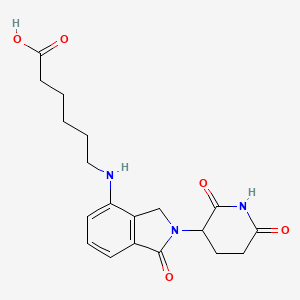



![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
